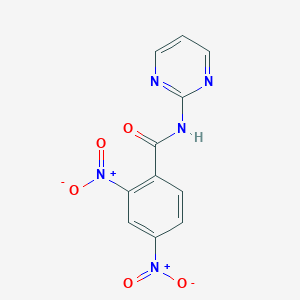

2,4-bisnitro-N-(2-pyrimidinyl)benzamide

Description

2,4-Bisnitro-N-(2-pyrimidinyl)benzamide is a benzamide derivative characterized by a nitro group at the 2- and 4-positions of the benzene ring and an N-linked 2-pyrimidinyl substituent. Benzamide scaffolds are widely studied in medicinal chemistry due to their versatility in enzyme inhibition, particularly in targeting kinases, topoisomerases, and histone acetyltransferases (HATs) . The nitro groups in this compound may influence electronic properties, solubility, and metabolic stability, while the pyrimidinyl moiety could enhance binding affinity to biological targets through hydrogen bonding or π-π interactions .

Properties

Molecular Formula |

C11H7N5O5 |

|---|---|

Molecular Weight |

289.2g/mol |

IUPAC Name |

2,4-dinitro-N-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C11H7N5O5/c17-10(14-11-12-4-1-5-13-11)8-3-2-7(15(18)19)6-9(8)16(20)21/h1-6H,(H,12,13,14,17) |

InChI Key |

ZWUBVIQKGNGDFW-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

solubility |

38.7 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Structural Differences : 4MNB contains a bromo substituent at the 4-position and a methoxy-nitro group at the 2-position of the benzene ring, compared to the 2,4-dinitro configuration in the target compound .

- Synthesis Insights : Reactions involving nitroaniline precursors (e.g., 2-nitroaniline) often yield nitro-substituted benzamides, but ultrasonic irradiation methods can optimize reaction kinetics and yields (e.g., 85–92% yields for similar compounds under ultrasound vs. 60–75% via conventional reflux) .

Nilotinib (Tasigna®)

- Structural Similarities : Nilotinib, a second-generation tyrosine kinase inhibitor, shares the N-(2-pyrimidinyl)benzamide core but incorporates a 4-methyl group and a 3-pyridinyl substituent instead of nitro groups .

- Activity Profile: Nilotinib exhibits 30-fold higher potency than imatinib (IM) against BCR/ABL kinases, attributed to optimized substituent interactions with the ATP-binding pocket .

PCAF HAT Inhibitors (e.g., Compound 17)

- Functional Comparison: Benzamide analogs with 2-acylamino and carboxyphenyl substituents (e.g., Compound 17: 79% PCAF HAT inhibition at 100 μM) demonstrate that bulky substituents enhance enzyme inhibition .

Hyaluronidase Inhibitors

- Positional Effects: Substitution at the 2-position (vs. 3-position) of benzamide derivatives significantly enhances hyaluronidase inhibition . The 2,4-dinitro configuration in the target compound may synergize with the pyrimidinyl group to improve lipophilicity and target binding compared to mono-substituted analogs .

Topoisomerase II Inhibitors

Metabolic Considerations

- Nitro Group Metabolism : Nitro substituents are often reduced to amines in vivo, which could generate active or toxic metabolites. For example, 4-methylbenzamide derivatives undergo oxidation to aldehydes, as seen in IM metabolites (e.g., M20) . The stability of the nitro groups in 2,4-bisnitro-N-(2-pyrimidinyl)benzamide may prolong its half-life compared to analogs with oxidizable methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.